![molecular formula C18H21N5O2S B11931554 7-Methyl-2-morpholin-4-yl-9-[1-(1,3-thiazol-2-ylamino)ethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11931554.png)
7-Methyl-2-morpholin-4-yl-9-[1-(1,3-thiazol-2-ylamino)ethyl]pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-2-morpholin-4-yl-9-[1-(1,3-thiazol-2-ylamino)ethyl]pyrido[1,2-a]pyrimidin-4-one is an organic compound belonging to the class of pyridopyrimidines. Pyridopyrimidines are compounds containing a pyridine fused to a pyrimidine.
Preparation Methods
The synthesis of 7-Methyl-2-morpholin-4-yl-9-[1-(1,3-thiazol-2-ylamino)ethyl]pyrido[1,2-a]pyrimidin-4-one involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyridopyrimidine core: This step involves the condensation of a pyridine derivative with a pyrimidine derivative under specific conditions.
Introduction of the morpholine group: The morpholine group is introduced through a substitution reaction, where a suitable leaving group on the pyridopyrimidine core is replaced by morpholine.
Attachment of the thiazole moiety: The thiazole group is attached via an amination reaction, where the thiazole derivative reacts with the pyridopyrimidine core
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
7-Methyl-2-morpholin-4-yl-9-[1-(1,3-thiazol-2-ylamino)ethyl]pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyridopyrimidine core are replaced by other groups. .
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
7-Methyl-2-morpholin-4-yl-9-[1-(1,3-thiazol-2-ylamino)ethyl]pyrido[1,2-a]pyrimidin-4-one has several scientific research applications, including:
Medicinal Chemistry: As a selective inhibitor of PI3Kβ, this compound is studied for its potential use in anti-thrombotic therapy and cancer treatment.
Biology: The compound is used in research to study cellular signaling pathways involving PI3Kβ.
Chemistry: It serves as a model compound for studying the reactivity and properties of pyridopyrimidines.
Mechanism of Action
The mechanism of action of 7-Methyl-2-morpholin-4-yl-9-[1-(1,3-thiazol-2-ylamino)ethyl]pyrido[1,2-a]pyrimidin-4-one involves the inhibition of PI3Kβ. This enzyme plays a crucial role in various cellular processes, including cell growth, proliferation, and survival. By inhibiting PI3Kβ, the compound can modulate these processes, making it a potential therapeutic agent for diseases such as cancer and thrombosis .
Comparison with Similar Compounds
Similar compounds to 7-Methyl-2-morpholin-4-yl-9-[1-(1,3-thiazol-2-ylamino)ethyl]pyrido[1,2-a]pyrimidin-4-one include other pyridopyrimidines and PI3K inhibitors. Some examples are:
7-Methyl-2-(morpholin-4-yl)-9-[1-(phenylamino)ethyl]-4H-pyrido[1,2-a]pyrimidin-4-one: This compound has a similar structure but with a phenylamino group instead of a thiazolylamino group.
TGX-221: A specific inhibitor of PI3Kβ with a different chemical structure but similar biological activity.
The uniqueness of this compound lies in its specific substitution pattern and its potential as a selective PI3Kβ inhibitor .
Properties
Molecular Formula |
C18H21N5O2S |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
7-methyl-2-morpholin-4-yl-9-[1-(1,3-thiazol-2-ylamino)ethyl]pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C18H21N5O2S/c1-12-9-14(13(2)20-18-19-3-8-26-18)17-21-15(10-16(24)23(17)11-12)22-4-6-25-7-5-22/h3,8-11,13H,4-7H2,1-2H3,(H,19,20) |
InChI Key |
DKYOLXMEUOJGQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=O)C=C(N=C2C(=C1)C(C)NC3=NC=CS3)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


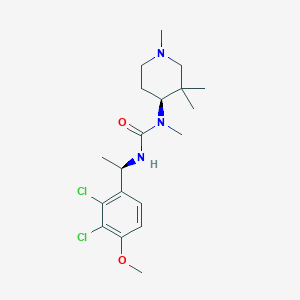

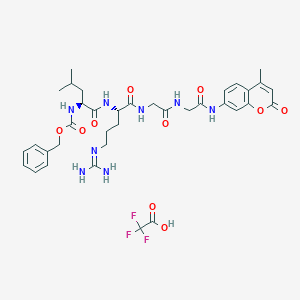
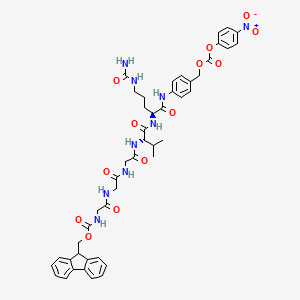
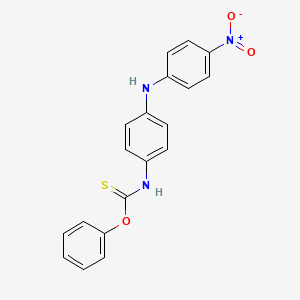

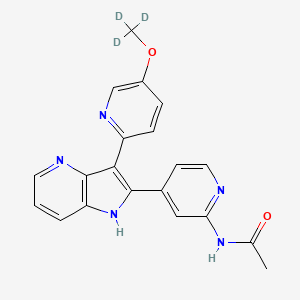
![6-ethyl-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B11931543.png)
![[(4aS,8aR)-1-(4-fluorophenyl)-6-(2-methyltriazol-4-yl)sulfonyl-4,5,7,8,8a,9-hexahydropyrazolo[3,4-g]isoquinolin-4a-yl]-[4-(trifluoromethyl)pyridin-2-yl]methanone](/img/structure/B11931553.png)
![(9S)-N-[(1S,5R)-3-(6-methylpyrimidin-4-yl)-3-azabicyclo[3.2.1]octan-8-yl]-9-(2,3,4-trifluorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepin-2-amine](/img/structure/B11931555.png)
![6-nitro-2-[3-(6-nitro-1H-benzimidazol-2-yl)propyl]-1H-benzimidazole](/img/structure/B11931558.png)
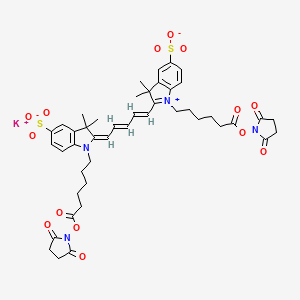
![2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanylpiperidin-3-ylidene]acetic acid](/img/structure/B11931572.png)

